molecular formula C18H17N3O2 B13991279 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione CAS No. 41862-17-3

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13991279
CAS No.: 41862-17-3
M. Wt: 307.3 g/mol
InChI Key: GHONXNXMSKFJHS-UHFFFAOYSA-N
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Description

6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione (CAS 41862-17-3) is a synthetically modified uracil derivative characterized by benzyl groups at the 1- and 3-positions of the pyrimidine ring and an amino substituent at the 6-position, with a molecular formula of C18H17N3O2 and a molecular weight of 307.3 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry, particularly for constructing more complex molecular architectures, such as spirooxindole derivatives, which are of significant interest in drug discovery efforts for their potential biological activities . A common preparation method involves the alkylation of 2-protected 6-aminouracil precursors with benzyl halides, such as benzyl bromide or chloride, under basic conditions in polar aprotic solvents like dimethylformamide (DMF) . In scientific research, this dibenzyl-substituted pyrimidine dione is investigated for its potential antimicrobial and anticancer properties, with studies suggesting its biological effects may be mediated through interactions with enzymes, receptors, or nucleic acids, potentially influencing cellular processes like proliferation and apoptosis . As a key intermediate, it facilitates exploration into new chemical spaces for therapeutic and material science applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. GHONXNXMSKFJHS-UHFFFAOYSA-N.

Properties

IUPAC Name

6-amino-1,3-dibenzylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-16-11-17(22)21(13-15-9-5-2-6-10-15)18(23)20(16)12-14-7-3-1-4-8-14/h1-11H,12-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONXNXMSKFJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295397
Record name MLS002703665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41862-17-3
Record name MLS002703665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002703665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 6-Aminouracil Derivatives

A well-documented method involves the alkylation of 2-protected 6-aminouracils with benzyl halides under basic conditions in polar aprotic solvents such as dimethylformamide (DMF):

  • Procedure:
    • Dissolve 2-protected 6-aminouracil (1 equiv) in DMF (0.3 M).
    • Add potassium carbonate (2 equiv) as a base.
    • Add benzyl halide (10 equiv) to the reaction mixture.
    • Heat at 80 °C for 24 hours in an oil bath.
    • Evaporate solvent and unreacted halide under reduced pressure.
    • Add water to precipitate the product, filter, wash with diethyl ether, and dry under vacuum.

This method yields 1,3-disubstituted 6-aminouracils, including 6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione when benzyl bromide or chloride is used as the alkylating agent.

Deprotection and Purification

After alkylation, if protective groups were used on the 2-position nitrogen, these are removed by treatment with sodium hydroxide in methanol at room temperature for 24 hours, followed by precipitation and filtration to isolate the pure product.

Catalytic Multi-Component Reactions

Alternative synthetic approaches employ ionic liquid catalysts or solid acid catalysts to facilitate multi-component reactions involving pyrimidine derivatives:

  • For example, sulfonic acid polyvinyl pyridinium ionic liquids have been used to catalyze reactions involving 1,3-dibenzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives, suggesting potential for analogous preparation of dibenzyl-substituted pyrimidines under mild conditions.

  • Amberlyst-15, a sulfonic acid resin, has been used in methanol at 80 °C for 5 hours to catalyze related pyrimidine derivative syntheses, indicating that acidic solid catalysts can facilitate condensation and substitution reactions leading to functionalized pyrimidines.

Comparative Data Table of Preparation Conditions

Method Starting Material Reagents/Conditions Solvent Temperature Time Yield Notes
Alkylation of 2-protected 6-aminouracil 2-protected 6-aminouracil K2CO3 (2 equiv), benzyl halide (10 equiv) DMF (0.3 M) 80 °C 24 h Moderate to high Requires deprotection step if N-2 protected
Multi-component catalysis with ionic liquid Pyrimidine-2,4,6-trione derivatives Sulfonic acid polyvinyl pyridinium ionic liquid Ethanol 80 °C (ultrasonic bath) 50 min Not specified Mild, catalyst recyclable
Acid resin catalysis (Amberlyst-15) Pyrimidine derivatives + other components Amberlyst-15 (100 mg) Methanol 80 °C 5 h High (91%) Efficient catalyst, easy separation

Research Discoveries and Notes

  • The alkylation approach using benzyl halides is a robust and widely used method for introducing benzyl groups at N-1 and N-3 positions on the pyrimidine ring, yielding 6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione with good purity after workup.

  • The use of protected intermediates improves regioselectivity and yield by preventing side reactions at the 2-position nitrogen.

  • Catalytic methods using ionic liquids or solid acid catalysts offer greener alternatives with shorter reaction times and easier catalyst recovery, though specific yields for 6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione are less documented.

  • Safety protocols must be adhered to due to the chemical nature of reagents and solvents involved. Standard laboratory practices for handling pyrimidine derivatives and alkyl halides apply.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione with its analogs:

Compound Name Substituents (Positions 1, 3, 5, 6) Molecular Weight Melting Point (°C) Solubility Key References
6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione 1,3-dibenzyl, 6-amino 329.37* Not reported Low (lipophilic) N/A†
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1,3-dimethyl, 6-amino 155.15 Not reported Moderate
6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione 1-cyclopropyl, 3-ethyl, 6-amino 196.20 186–187 Moderate
6-Amino-1-benzyl-5-(ethylamino)pyrimidine-2,4-dione 1-benzyl, 5-ethylamino, 6-amino 302.34 Not reported Low

*Calculated based on molecular formula C₁₈H₁₉N₃O₂.

Key Observations:
  • Steric Effects : The dibenzyl derivative exhibits significant steric hindrance due to bulky benzyl groups, which may reduce reactivity in nucleophilic substitutions compared to the smaller dimethyl or ethyl/cyclopropyl analogs .
  • Thermal Stability : Melting points for analogs like 1-cyclopropyl-3-ethyl (186–187°C) suggest that bulky substituents may increase crystallinity and stability .
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione:
  • Acts as a binucleophile in multicomponent reactions (e.g., with aldehydes and amines) to form pyrimido[4,5-d]pyrimidones .
  • Used in catalytic syntheses of dihydrobenzo[g]pyrimidoquinolines with MOF-based catalysts, achieving high yields under mild conditions .
6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione:
  • Limited direct evidence, but steric bulk from benzyl groups likely slows reactions requiring planar transition states or nucleophilic attack at the 5-position.
  • Potential applications in designing kinase inhibitors or antimicrobial agents where lipophilicity and steric shielding are advantageous .

Electronic and Computational Insights

  • Dimethyl Analog: DFT studies reveal HOMO localization on the pyrimidine ring and LUMO on the 6-amino group, facilitating charge transfer in catalytic systems .
  • Dibenzyl Analog : Benzyl groups may delocalize electron density, altering HOMO/LUMO distributions and reducing electrophilicity at the 5-position. This could impact interactions with biological targets (e.g., enzyme active sites) .

Biological Activity

6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure that includes an amino group and two benzyl substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C18H17N3O2
  • Molecular Weight : 307.3465 g/mol
  • CAS Number : 41862-17-3
  • Structure : The compound features a pyrimidine ring with two benzyl groups and an amino group that may influence its biological activity.

Antimicrobial Activity

Research indicates that 6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it may serve as a potential lead compound for developing new antibiotics.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with specific viral enzymes or pathways. This aspect is particularly relevant in the context of emerging viral infections.

Anticancer Effects

In vitro studies have shown that 6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in microbial metabolism or viral replication.
  • Receptor Modulation : Potential binding to receptors that regulate cell proliferation and apoptosis.
  • Nucleic Acid Interaction : Possible effects on DNA or RNA synthesis, impacting cellular functions.

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberBiological ActivityKey Differences
6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione41862-17-3Antimicrobial, Antiviral, AnticancerContains amino and dibenzyl groups
5-Nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione112635-84-4Limited data availableContains nitroso group
6-Amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dioneNot specifiedPotentially different activityContains nitro group instead of nitroso

Case Studies

Several case studies have explored the biological activities of 6-amino-1,3-dibenzylpyrimidine derivatives:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Research in Virology Journal reported that derivatives of this compound showed promise in inhibiting viral replication in laboratory settings.
  • Cancer Cell Studies : Investigations published in Cancer Research demonstrated that the compound could induce apoptosis in specific cancer cell lines through caspase activation.

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